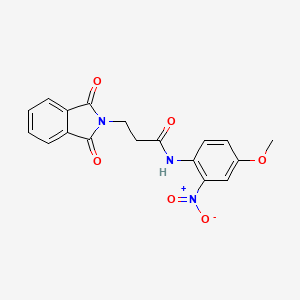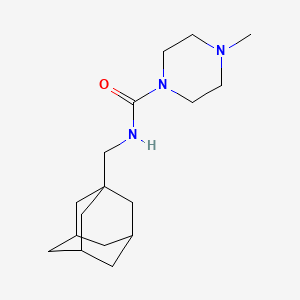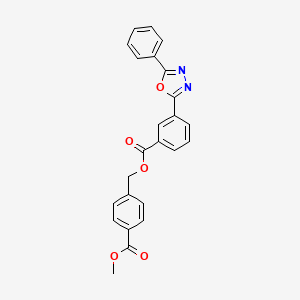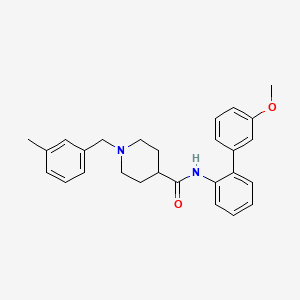
3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)propanamide
Overview
Description
3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)propanamide is an organic compound that belongs to the class of phthalimides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)propanamide typically involves the reaction of phthalic anhydride with an appropriate amine. The reaction conditions often include:
Solvent: Common solvents include acetic acid or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.
Catalysts: Acid catalysts like sulfuric acid or Lewis acids may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Phthalimide derivatives are known for their therapeutic potential. This compound could be explored for its pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry
In the industrial sector, this compound might be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)propanamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, known for its use in the synthesis of various pharmaceuticals.
Thalidomide: A well-known derivative with immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Uniqueness
What sets 3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)propanamide apart is its specific substitution pattern, which could confer unique biological activities or reactivity profiles compared to other phthalimide derivatives.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-2-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-27-11-6-7-14(15(10-11)21(25)26)19-16(22)8-9-20-17(23)12-4-2-3-5-13(12)18(20)24/h2-7,10H,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCMORKBOWMLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-3-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethyl]imidazolidine-2,4-dione](/img/structure/B4145161.png)
![N-[1-(1-adamantyl)-2-oxo-2-(propylamino)ethyl]-4-methylbenzamide](/img/structure/B4145168.png)

![2-(4-tert-butylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B4145182.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-2,3,4-trimethoxybenzamide](/img/structure/B4145192.png)
![3-(Benzylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4145204.png)

![4-chloro-N-methyl-N-{2-[4-(4-nitrophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4145218.png)
![N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-3,5-dimethoxybenzamide](/img/structure/B4145224.png)

![3-{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4145263.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4145271.png)
![2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}-N-(4-methoxy-2-nitrophenyl)benzamide](/img/structure/B4145274.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4145279.png)
